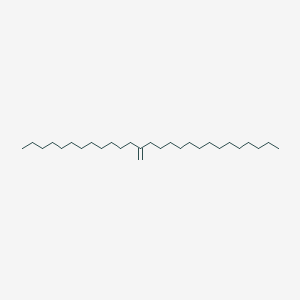

13-Methyleneheptacosane

Description

Properties

IUPAC Name |

13-methylideneheptacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56/c1-4-6-8-10-12-14-16-17-19-21-23-25-27-28(3)26-24-22-20-18-15-13-11-9-7-5-2/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRXHWZXQBFYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=C)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452372 | |

| Record name | 13-METHYLENEHEPTACOSANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194243-01-1 | |

| Record name | 13-Methyleneheptacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194243-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-METHYLENEHEPTACOSANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Mechanistic Investigations of Branched Alkanes

Advanced Synthetic Routes for Long-Chain Branched Hydrocarbons

A variety of advanced synthetic strategies have been developed to achieve the synthesis of long-chain branched hydrocarbons. These methods offer different levels of control over branching, chain length, and functional group tolerance. A notable example of a long-chain branched alkane is 13-methyleneheptacosane, which can be synthesized through the dimerization of 1-tetradecene (B72687). google.com This specific reaction underscores the importance of catalytic processes in achieving targeted molecular structures.

Electrochemical Coupling Techniques for Alkane Chain Elongation

Electrochemical methods, particularly Kolbe electrolysis, provide a powerful tool for the elongation of alkane chains through the coupling of carboxylic acids. google.comresearchgate.net This technique involves the anodic oxidation of carboxylates, leading to the formation of radicals that subsequently dimerize to form longer-chain hydrocarbons. google.com The process is influenced by factors such as current density and reaction temperature. google.com

Long-chain hydrocarbons can be effectively prepared by the electrochemical coupling of unsaturated fatty acids. google.com Under specific current densities, fatty acids undergo oxidation and decarboxylation, forming hydrocarbon radicals that combine to yield longer-chain products. google.com When a mixture of fatty acids is used, a variety of coupled products can be obtained. google.com

Table 1: Electrochemical Coupling of Fatty Acids

| Starting Fatty Acid | Coupled Product | Reference |

| Hexanoic Acid | n-Decane | google.com |

| Palmitic Acid | n-Triacontane | researchgate.net |

| Oleic Acid | Dimerized Product | google.com |

| Stearic Acid | Dimerized Product | google.com |

This table illustrates the products obtained from the electrochemical coupling of various fatty acids.

Hydrothermal Synthesis of High-Molecular-Weight Alkanes

Hydrothermal synthesis offers a promising route for the production of high-molecular-weight alkanes from biomass or other carbon sources under high-temperature and high-pressure conditions. copernicus.orgmdpi.com This method can mimic natural geological processes that lead to the formation of hydrocarbons. researchgate.net Studies have demonstrated the synthesis of long-chain hydrocarbons, including branched alkanes, from the hydrothermal treatment of biomass. researchgate.netnih.gov

For instance, the catalytic pyrolysis of algal biomass in a hydrothermal environment can yield a bio-oil containing a range of hydrocarbons, including alkanes with carbon chain lengths from C7 to C17. mdpi.com Furthermore, the analysis of kerogen from ancient chert veins has revealed n-alkanes up to n-C22, suggesting a microbial origin followed by hydrothermal alteration. copernicus.org

Table 2: Hydrothermal Conversion of Biomass to Alkanes

| Biomass Source | Catalyst | Products | Yield | Reference |

| Algal Biomass | Zr–Ce-SBA-15 | C7-C17 Alkanes, Phenols, etc. | High bio-oil yield | mdpi.com |

| Pretreated Cellulose | Pt/H-ZSM-5 | C2-C9 Alkanes | 89% | nih.gov |

| Corncob | H2SO4/ZnSO4, NaOH, Pd/NbOPO4 | Branched C15 Alkanes | ~97.5% | researchgate.net |

This table summarizes the outcomes of hydrothermal processing of different biomass feedstocks for alkane production.

Metal-Catalyst-Free Gas-Phase Synthesis of Long-Chain Hydrocarbons

Recent advancements have led to the development of metal-catalyst-free gas-phase synthesis of long-chain hydrocarbons. dntb.gov.uacsic.esaseva.eslibretexts.org This innovative approach utilizes atomic carbon and molecular hydrogen in an inert carrier gas under mild reaction conditions to produce unbranched alkanes. dntb.gov.ua The process involves the efficient growth of carbon-carbon chains through the coupling of methylene (B1212753) (CH2) and hydrogen (H) radicals. dntb.gov.ua

This method has been shown to produce micron-length fibers of unbranched alkanes with a chain length distribution typically between C23 and C33. dntb.gov.ua The mechanism is believed to involve a thermodynamically favorable methylene coupling process on the surface of carbonaceous nanoparticles. dntb.gov.ua This sustainable route offers a potential alternative to traditional industrial processes that rely on metal catalysts and harsh conditions. dntb.gov.ua

Strategic Application of Organometallic Reagents in Branched Alkane Construction

Organometallic reagents, such as Grignard and organolithium reagents, are fundamental tools in organic synthesis for the construction of carbon-carbon bonds, enabling the synthesis of complex branched alkanes. solubilityofthings.complymouth.ac.uk These reagents act as potent nucleophiles, reacting with electrophiles like alkyl halides or carbonyl compounds to build up the carbon skeleton. solubilityofthings.commdpi.com

The synthesis of H-branched alkanes has been successfully achieved using Grignard reactions to create a tertiary alcohol, which is then dehydrated and hydrogenated. mdpi.com For example, the reaction of an alkyl magnesium bromide with a ketone can be a key step in forming the branched structure. mdpi.com The versatility of these reagents allows for the introduction of branching at specific points in a carbon chain. plymouth.ac.uk

Table 3: Examples of Organometallic Reagents in Synthesis

| Organometallic Reagent | Electrophile | Product Type | Application Example | Reference |

| Grignard Reagent (RMgX) | Ketone/Aldehyde | Alcohol | Synthesis of H-branch alkanes | mdpi.com |

| Organolithium Reagent (RLi) | Alkyl Halide | Alkane | C-C bond formation | solubilityofthings.com |

| Palladium(0) Complex | Boronic Acid | Biaryl Compound | Suzuki Coupling | plymouth.ac.uk |

This table provides examples of the application of organometallic reagents in synthetic organic chemistry.

Catalytic Hydroisomerization Processes for Branched Alkane Production

Catalytic hydroisomerization is a crucial industrial process for converting linear alkanes into their more valuable branched isomers. researchgate.net This process is typically carried out using bifunctional catalysts that possess both metal and acid sites. researchgate.netunl.pt The metal component, often a noble metal like platinum or palladium, facilitates dehydrogenation and hydrogenation steps, while the acidic support, such as a zeolite, catalyzes the skeletal rearrangement of the carbon chain. researchgate.netunl.pt

The yield and selectivity of the hydroisomerization process are highly dependent on the catalyst properties, including the balance between metal and acid functions, as well as the pore structure of the zeolite support. researchgate.netunl.pt Different zeolites, such as ZSM-22, ZSM-23, and BETA, exhibit varying performance in the hydroisomerization of long-chain alkanes like n-hexadecane. unl.ptacs.org

Table 4: Performance of Catalysts in Hydroisomerization of n-Hexadecane

| Catalyst | Temperature (°C) | Conversion (%) | Isomer Yield (%) | Reference |

| Pt/H-Beta (Si/Al=26) | 220 | 94 | 76 | researchgate.net |

| Pt/H-Beta (Si/Al=15) | Not specified | 60 | 44 | researchgate.net |

| Pt/HY(100) | 310 | Not specified | 33 (Jet Fuel Yield) | acs.org |

| Ni-Mo-SAPO-11 | 350 | Not specified | 57 (for C18) | researchgate.net |

This table compares the performance of various bifunctional catalysts in the hydroisomerization of n-hexadecane, a model long-chain alkane.

Biocatalytic Systems for Hydrocarbon Biosynthesis in Microorganisms

Biocatalytic systems in microorganisms offer a sustainable and environmentally friendly approach to the production of hydrocarbons. researchgate.netnih.govethz.ch Various microorganisms, including bacteria and yeasts, are capable of synthesizing a wide range of hydrocarbons, including long-chain and branched alkanes. researchgate.net These biosynthetic pathways often start from fatty acids, which are converted to hydrocarbons through the action of specific enzymes. mdpi.com

For example, certain bacteria produce branched-chain hydrocarbons where the methyl branches are derived from amino acids like isoleucine and valine. researchgate.net The hydrocarbon content in yeast cells can range from 0.01% to 1.6% of the dry weight under aerobic conditions. researchgate.net The efficiency of these enzymatic processes can be limited by factors such as reaction time and biocatalyst concentration. However, ongoing research in enzyme engineering aims to improve the activity and stability of these biocatalysts for industrial applications. nih.gov

Table 5: Hydrocarbon Production in Various Microorganisms

| Microorganism | Hydrocarbon Products | Key Enzymes/Pathways | Reference |

| Cyanobacteria | 7- and 8-Methylheptadecanes, n-C17 | Fatty Acid Biosynthesis | researchgate.net |

| Sarcina lutea | Branched hydrocarbons | Fatty Acid Biosynthesis | researchgate.net |

| Candida tropicalis | C10-C34 alkanes (n-, unsaturated, branched) | Fatty Acid Biosynthesis | researchgate.net |

| Saccharomyces cerevisiae | C10-C34 alkanes (n-, unsaturated, branched) | Fatty Acid Biosynthesis | researchgate.net |

This table highlights the diversity of hydrocarbons produced by different microorganisms through biocatalytic pathways.

Elucidation of Reaction Mechanisms in Branched Alkane Formation

The formation and transformation of branched alkanes are governed by a series of complex reaction mechanisms involving various reactive intermediates. Understanding these pathways is crucial for controlling the synthesis of specific isomers and for applications in industrial processes.

Studies on Carbon-Carbon Coupling and Chain Growth Pathways

The synthesis of a large, branched alkene like this compound, a precursor to the corresponding alkane, can be achieved through modern carbon-carbon bond-forming reactions. One of the most powerful and widely used methods for alkene synthesis is the Wittig reaction . mnstate.edunumberanalytics.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). numberanalytics.compressbooks.pub For the synthesis of this compound, a plausible approach would involve the reaction of tridecanal (B79276) with the ylide generated from a 1-pentadecyltriphenylphosphonium salt.

The Wittig reaction is particularly valuable because it forms the double bond at a specific location, avoiding the mixtures of isomers that can result from elimination reactions. mnstate.edu The general mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. pressbooks.pub The strong phosphorus-oxygen bond formed is a key driving force for this reaction. pressbooks.pub

Another cornerstone of carbon-carbon bond formation is the Grignard reaction . acechemistry.co.ukunacademy.com This reaction utilizes an organomagnesium halide (Grignard reagent) to attack an electrophilic carbon, such as a carbonyl group. acechemistry.co.uk To synthesize a precursor for a branched alkane like 13-methylheptacosane, one could envision the reaction of a Grignard reagent, such as dodecylmagnesium bromide, with a ketone like 2-pentadecanone. This would be followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation of the alkene to yield the final branched alkane. The Grignard reaction is a versatile method for creating new carbon-carbon bonds and is fundamental to the synthesis of many complex organic molecules. unacademy.complymouth.ac.uk

A more direct industrial route to this compound involves the catalytic dimerization of 1-tetradecene. google.comgoogle.com This process often utilizes metallocene-based catalyst systems. google.com For instance, a batch process using a catalyst system comprising a metallocene compound can yield the desired vinylidene olefin dimer, which can then be purified. google.com

| Reaction | Reactants | Product | Key Features |

| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Alkene + Triphenylphosphine Oxide | Forms C=C at a specific location. mnstate.edunumberanalytics.com |

| Grignard Reaction | Grignard Reagent + Carbonyl Compound | Alcohol (precursor to alkane) | Forms new C-C bonds. acechemistry.co.ukunacademy.com |

| Catalytic Dimerization | 1-Tetradecene | This compound | Industrial route using metallocene catalysts. google.comgoogle.com |

Carbenium Ion Chemistry and Rearrangement Mechanisms in Alkane Isomerization

The isomerization and cracking of long-chain alkanes are predominantly governed by the chemistry of carbocations, specifically carbenium ions (trivalent, positively charged carbon species). psu.edupsu.edu These reactions are central to petroleum refining, where straight-chain alkanes are converted into more valuable branched isomers with higher octane (B31449) numbers. psu.eduthoughtco.com

The process of hydroisomerization is carried out over bifunctional catalysts, which typically consist of a noble metal (like platinum or palladium) on an acidic support (such as a zeolite). mdpi.comabo.fi The mechanism begins with the dehydrogenation of the alkane on the metal site to form an alkene. The alkene is then protonated on a Brønsted acid site of the support to generate a carbenium ion. psu.edu This carbenium ion can then undergo skeletal rearrangement to a more stable, branched carbenium ion. psu.edu Subsequent deprotonation to a branched alkene, followed by hydrogenation on the metal site, yields the final branched alkane. mdpi.com

In the context of a very long-chain alkane like heptacosane (B1219689) (the saturated backbone of this compound), hydroisomerization would proceed similarly. However, long-chain alkanes are more susceptible to cracking, an undesirable side reaction where the carbon chain is broken. mdpi.comresearchgate.net The selectivity towards isomerization versus cracking is a major challenge and depends on the catalyst properties, such as the balance between metal and acid sites, and the pore structure of the zeolite support. abo.firsc.org

Catalytic cracking itself proceeds via carbenium ion intermediates. psu.eduuw.edu.pl The initiation can occur through hydride abstraction from the alkane by a Lewis acid site on the catalyst, forming a carbenium ion directly. psu.edu This carbenium ion can then undergo β-scission, a process where the C-C bond beta to the cationic center breaks, resulting in a smaller alkene and a new, smaller carbenium ion. researchgate.netsci-hub.st These smaller carbenium ions can then propagate the chain reaction. For a large alkane like a C28 molecule, there are numerous potential sites for cracking, leading to a complex mixture of smaller hydrocarbon products. sci-hub.st

Examination of Free Radical Intermediates in Alkane Transformations

While ionic mechanisms dominate catalytic cracking and isomerization, free radical intermediates are key in other alkane transformations, such as thermal cracking and halogenation. psu.eduwikipedia.org A free radical is an atom or molecule with an unpaired electron, making it highly reactive. srmist.edu.in

Free-radical halogenation is a classic reaction for functionalizing alkanes, which are generally unreactive. unacademy.combyjus.com The reaction is typically initiated by UV light, which causes the homolytic cleavage of a halogen molecule (e.g., Cl2) into two halogen radicals. wikipedia.orgsavemyexams.com The reaction then proceeds via a chain mechanism involving two propagation steps: the halogen radical abstracts a hydrogen atom from the alkane to form an alkyl radical and a hydrogen halide, after which the alkyl radical reacts with another halogen molecule to form the haloalkane and a new halogen radical. srmist.edu.in The chain is terminated when two radicals combine. savemyexams.com

For a large, branched alkane, free-radical halogenation is generally unselective, leading to a mixture of halogenated isomers. wikipedia.org The reactivity of C-H bonds towards radical abstraction follows the order tertiary > secondary > primary, due to the relative stability of the resulting free radicals. srmist.edu.in

Thermal cracking, which occurs at high temperatures without a catalyst, also proceeds through a free-radical mechanism. uregina.ca The initiation step is the homolytic cleavage of a C-C bond to form two alkyl radicals. uregina.ca These radicals can then undergo a variety of reactions, including hydrogen abstraction and β-scission, to produce smaller alkanes and alkenes. uky.edu

Derivation and Industrial Relevance of Branched Alkanes

Branched alkanes are of significant importance in various industrial applications, and their synthesis from both natural and petroleum-based feedstocks is a major area of research.

Transformation of Natural Precursors to Complex Branched Hydrocarbons

Long-chain hydrocarbons can be derived from natural sources, such as vegetable oils and animal fats, which are primarily composed of triglycerides of fatty acids. whiterose.ac.ukgoogle.com Through various catalytic processes, these renewable feedstocks can be converted into alkanes suitable for use as biofuels.

One common route is the hydrodeoxygenation (HDO) of fatty acids or their esters. whiterose.ac.ukresearchgate.net This process removes the oxygen atoms as water, typically using a catalyst under a hydrogen atmosphere. The resulting products are linear alkanes with the same carbon chain length as the original fatty acid. whiterose.ac.uk To produce branched alkanes, these linear products can then be subjected to hydroisomerization, as described previously.

Another pathway is decarboxylation/decarbonylation , where the carboxyl group is removed as CO2 or CO. researchgate.net This results in an alkane with one less carbon atom than the starting fatty acid. The selective decarbonylation of fatty acids to long-chain alkenes has also been reported. researchgate.net These alkenes can then be used as building blocks for more complex branched structures. For instance, long-chain fatty acids can be converted to hydrocarbons through processes that may involve decarboxylation and subsequent condensation reactions. ocl-journal.org Some microorganisms are also capable of synthesizing long-chain hydrocarbons from fatty acids via light-dependent pathways. oup.com

Role of Branched Alkanes in Petroleum Refining and Catalytic Conversion Strategies

In the petroleum industry, branched alkanes are highly desirable components of fuels. thoughtco.com They generally have higher octane ratings than their linear counterparts, which allows for higher compression ratios in internal combustion engines without knocking. psu.edu Therefore, a significant portion of petroleum refining is dedicated to converting linear alkanes into branched isomers through processes like catalytic reforming and isomerization. thoughtco.com

Catalytic cracking is a primary process for producing gasoline from heavier crude oil fractions. psu.edustudymind.co.uk As discussed, this process not only breaks down large hydrocarbons into smaller molecules within the gasoline range but also promotes the formation of branched alkanes and aromatic compounds, both of which enhance the octane number. psu.eduuw.edu.pl

Hydrocracking is another important refinery process that combines catalytic cracking and hydrogenation. sci-hub.st It is used to convert high-boiling point feedstocks into more valuable, lower-boiling point products like gasoline, kerosene, and diesel. The hydrocracking of very long-chain alkanes, such as octacosane (B166375) (C28H58), has been studied over various catalysts. uky.edu These studies provide insight into the reaction networks and mechanisms involved in the conversion of large alkanes, which would be analogous to the behavior of a saturated version of this compound. The process can proceed through either carbenium ion or free radical mechanisms depending on the catalyst and conditions. uky.edu

Cutting Edge Analytical Approaches for Molecular Characterization of Branched Hydrocarbons

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of complex hydrocarbon mixtures, providing the necessary separation of components prior to their identification. For high-molecular-weight and structurally similar compounds like 13-Methyleneheptacosane, advanced chromatographic methods are indispensable.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique for the detailed analysis of complex mixtures like petroleum fractions and synthetic hydrocarbon products. googleapis.comgoogle.comgoogle.com By employing two columns with different separation mechanisms (e.g., a non-polar column in the first dimension and a polar column in the second), GC×GC provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. This allows for the separation of compounds based on both their boiling points and polarity, resulting in structured chromatograms where chemically related compounds appear in the same region. uva.nl

For a sample containing this compound, which is a C28 branched olefin, GC×GC analysis would separate it from other hydrocarbons based on its volatility and structure. google.comgoogle.com Less branched hydrocarbons tend to crack more readily into propylene (B89431) than more branched hydrocarbons. googleapis.com In a typical GC×GC-FID (Flame Ionization Detector) or GC×GC-TOFMS (Time-of-Flight Mass Spectrometry) setup, different classes of hydrocarbons, such as linear alkanes, branched alkanes, and olefins, would elute in distinct bands on the 2D chromatogram. evitachem.comresearchgate.net This separation is critical for both qualitative identification and quantitative analysis. google.com

Table 1: Exemplary GC×GC Retention Data for Hydrocarbon Classes in a Complex Mixture

| Hydrocarbon Class | First Dimension Retention Time (min) | Second Dimension Retention Time (s) |

| n-Alkanes | Boiling Point Dependent | ~1.0 - 1.5 |

| Monomethyl-branched Alkanes | Boiling Point Dependent | ~1.5 - 2.0 |

| Vinylidene Olefins (e.g., this compound) | Boiling Point Dependent | ~2.0 - 2.5 |

| Di- and Tri-branched Alkanes | Boiling Point Dependent | ~2.5 - 3.5 |

| Cycloalkanes | Boiling Point Dependent | ~3.5 - 4.5 |

Note: This table is illustrative and actual retention times will vary based on specific GC×GC conditions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of compounds that are non-volatile or thermally labile. For non-polar compounds like this compound, reversed-phase HPLC is often employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. However, due to the very non-polar nature of long-chain hydrocarbons, normal-phase HPLC with a polar stationary phase and a non-polar mobile phase can also be effective.

The analysis of long-chain fatty acids and their derivatives by HPLC has been well-established and provides a framework for the analysis of long-chain hydrocarbons. nih.govasm.org The primary challenge in the HPLC analysis of compounds like this compound is detection, as they lack a chromophore for UV detection. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) are more suitable. While not as common as GC for hydrocarbon analysis, HPLC can be a valuable tool, particularly for preparative separations or when coupled with mass spectrometry. myskinrecipes.com

Supercritical Fluid Chromatography (SFC) bridges the gap between gas and liquid chromatography and is particularly well-suited for the analysis and fractionation of high-molecular-weight hydrocarbons that are difficult to analyze by GC. csic.esresearchgate.net Using a supercritical fluid, most commonly carbon dioxide, as the mobile phase, SFC allows for the separation of compounds at lower temperatures than GC, thus preventing the thermal degradation of labile molecules. ifpenergiesnouvelles.fr

SFC is extensively used for the group-type separation of petroleum products, where it can effectively separate saturates (including branched paraffins like the hydrogenated form of this compound), olefins, and aromatics. tandfonline.comresearchgate.net For heavy hydrocarbon fractions, SFC can separate components into paraffins, branched paraffins, and cycloalkanes, as well as various classes of aromatic hydrocarbons. tandfonline.com The technique can be used for simulated distillation (SimDis) of heavy petroleum fractions, extending the boiling point range beyond what is achievable with high-temperature GC. ifpenergiesnouvelles.frresearchgate.net The use of a Flame Ionization Detector (FID) with SFC is advantageous as its response is uniform for all hydrocarbons. tandfonline.com

Table 2: Application of SFC in the Fractionation of Heavy Hydrocarbons

| Analytical Goal | SFC Method | Typical Stationary Phase | Key Advantage for Branched Hydrocarbons |

| Group-Type Separation | Packed column SFC (pSFC) with CO2 | Silica or Silver-impregnated Silica | Separation of saturates, olefins, and aromatics. |

| Simulated Distillation | Capillary SFC (cSFC) with CO2 | Polydimethylsiloxane | Analysis of high-boiling point compounds (up to C140) without thermal cracking. researchgate.net |

| Preparative Fractionation | Preparative SFC | Various | Isolation of specific hydrocarbon classes for further analysis. |

High-Resolution Mass Spectrometry for Molecular Identification

Mass spectrometry is a powerful tool for the molecular identification of hydrocarbons, providing information on molecular weight and structure. For complex mixtures containing isomers, high-resolution mass spectrometry is crucial.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled mass resolution and accuracy, making it the gold standard for the analysis of extremely complex mixtures such as crude oil and other hydrocarbon samples. kaust.edu.saannualreviews.org This ultra-high resolution allows for the confident assignment of elemental compositions to thousands of compounds in a single sample, even distinguishing between species with very close mass-to-charge ratios. annualreviews.orgnumberanalytics.com

For the analysis of a sample containing this compound, FT-ICR MS can definitively determine its elemental composition (C28H56) from its exact mass. This is particularly useful in complex mixtures where isobaric interferences are common. nih.gov Various ionization techniques can be coupled with FT-ICR MS for the analysis of non-polar hydrocarbons, including atmospheric pressure chemical ionization (APCI) and field desorption/ionization (FD/FI). researchgate.netresearchgate.net The characterization of the paraffinic fraction of oil by FT-ICR MS can reveal detailed information about the population of hydrocarbon molecules. researchgate.net

Tandem mass spectrometry (MS/MS) is a crucial technique for obtaining structural information about individual components within a complex mixture. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the precursor ion's structure.

For a branched hydrocarbon like this compound, MS/MS analysis would provide valuable information about its branching and the position of the double bond. The fragmentation of branched alkanes in a mass spectrometer is a well-studied process. jove.comntu.edu.sgwhitman.edu Cleavage tends to occur at branching points due to the increased stability of the resulting tertiary carbocations. whitman.edu The molecular ions of highly branched hydrocarbons can be weak or absent, making soft ionization techniques and MS/MS essential for their characterization. creative-proteomics.commsu.edu For long-chain olefins, derivatization techniques followed by MS/MS can be used to pinpoint the location of the double bond. researchgate.net

Table 3: Predicted Dominant Fragment Ions in the MS/MS Spectrum of this compound (C28H56)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Implication |

| 392.74 (M+) | 225.44 | C12H23 | Cleavage at the allylic position to the double bond. |

| 392.74 (M+) | 197.38 | C14H27 | Cleavage at the other allylic position. |

| 392.74 (M+) | Various CnH2n+1 and CnH2n-1 series | Alkenes and Alkyl radicals | General alkane-like fragmentation of the long hydrocarbon chains. |

Note: This table is predictive and based on general fragmentation rules for branched olefins. Actual fragmentation patterns may vary with experimental conditions.

Isotope Ratio Mass Spectrometry (IRMS) for Compound-Specific Isotopic Profiling

Compound-Specific Isotope Analysis (CSIA) using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful tool for determining the isotopic composition (e.g., ¹³C/¹²C) of individual compounds within a complex mixture. ucdavis.edunih.gov This technique provides valuable information about the biosynthetic or geochemical origins of a compound. lyellcollection.orgprovectusenvironmental.com For a branched hydrocarbon like this compound, which can be found in sources such as insect cuticles, its carbon isotope ratio can offer insights into the metabolic pathways of the organism and its dietary sources. cambridge.orgu-tokyo.ac.jp

The analysis by GC-IRMS involves the separation of the compound using a gas chromatograph, followed by combustion in a reactor to convert the organic carbon into CO₂ gas. ucdavis.eduthermofisher.com This gas is then introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of the heavier isotope (¹³C) to the lighter isotope (¹²C). lyellcollection.orgthermofisher.com The resulting δ¹³C value, expressed in per mil (‰) relative to a standard (Vienna Pee Dee Belemnite, VPDB), serves as a unique isotopic signature. provectusenvironmental.com While the primary application has been on n-alkanes, the methodology is readily extendable to branched alkanes, provided they can be chromatographically resolved. ucdavis.edulyellcollection.org For instance, in the study of insect cuticular hydrocarbons, CSIA can help differentiate between endogenous and acquired compounds. nih.gov

Table 1: Principles of Compound-Specific Isotope Analysis (CSIA) via GC-IRMS

| Step | Description |

|---|---|

| Sample Introduction | The hydrocarbon mixture is injected into a Gas Chromatograph (GC). |

| Chromatographic Separation | The individual compounds, including this compound, are separated based on their boiling points and interaction with the GC column. |

| Combustion | Each separated compound is quantitatively combusted to CO₂ and water in a high-temperature reactor. |

| Water Removal | The water is removed from the gas stream. |

| Introduction to IRMS | The purified CO₂ gas enters the ion source of the Isotope Ratio Mass Spectrometer. |

| Isotope Ratio Measurement | The IRMS measures the relative abundance of the isotopologues of CO₂ (masses 44, 45, and 46), which correspond to ¹²CO₂, ¹³CO₂, and C¹⁸O¹⁶O. From these measurements, the ¹³C/¹²C ratio is determined. |

| Data Reporting | The carbon isotope ratio is reported as a δ¹³C value in per mil (‰) relative to the VPDB standard. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the identification and quantification of volatile and semi-volatile organic compounds, making it ideal for analyzing long-chain hydrocarbons like this compound. eisl-ng.comlibretexts.org The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments. researchgate.netlibretexts.org

For the qualitative analysis of this compound, the retention time in the GC provides an initial characterization, which is then confirmed by the mass spectrum. nih.govresearchgate.net The electron ionization (EI) mass spectrum of this compound (C₂₈H₅₆) would exhibit a molecular ion peak (M⁺) at m/z 392. A characteristic feature in the mass spectra of long-chain hydrocarbons is a series of fragment ions separated by 14 atomic mass units, corresponding to the loss of successive methylene (B1212753) (-CH₂-) groups. whitman.edu The specific fragmentation pattern around the branch point and the double bond can provide definitive structural confirmation. researchgate.netnih.gov The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound, which serves as a benchmark for identification.

Quantitative analysis can be performed by creating a calibration curve using a standard of known concentration or by using an internal standard. nih.gov This allows for the determination of the amount of this compound in a sample, which is crucial in studies such as the chemical profiling of insect cuticles where the relative abundance of different hydrocarbons can be species-specific. researchgate.netrsc.org

Table 2: GC-MS Data for this compound

| Parameter | Description | Expected Value/Characteristic |

|---|---|---|

| Molecular Formula | C₂₈H₅₆ | - |

| Molecular Weight | 392.75 g/mol | - |

| GC Retention Index | A measure of a compound's retention time relative to n-alkanes. | Dependent on the specific GC column and conditions. |

| Molecular Ion (M⁺) | The peak corresponding to the intact molecule. | m/z 392 |

| Key Fragment Ions | Characteristic ions formed upon electron ionization. | A series of alkyl fragments (CₙH₂ₙ₊₁) and alkenyl fragments (CₙH₂ₙ₋₁). Specific fragments resulting from cleavage at the branch point and adjacent to the double bond. |

| [M+1] Peak | A smaller peak next to the molecular ion due to the natural abundance of ¹³C. savemyexams.com | m/z 393 |

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms, primarily ¹H and ¹³C. bhu.ac.inoregonstate.edu

For this compound, ¹³C NMR spectroscopy is particularly informative. libretexts.org Each unique carbon atom in the molecule will produce a distinct signal in the spectrum, allowing for the confirmation of the carbon backbone and the position of the methylene group and the methyl branch. bhu.ac.in The chemical shifts of the carbon atoms are influenced by their hybridization and neighboring atoms. libretexts.org The sp² hybridized carbons of the C=CH₂ group would appear significantly downfield (typically in the 100-150 ppm range) compared to the sp³ hybridized carbons of the long alkyl chain (typically 10-40 ppm). nih.govberstructuralbioportal.orgwisc.edu The carbon of the methyl group would have a characteristic chemical shift in the aliphatic region.

¹H NMR spectroscopy would complement the ¹³C data by providing information on the different types of protons and their connectivity. The protons attached to the double bond (=CH₂) would have characteristic chemical shifts in the olefinic region (typically 4.5-6.0 ppm). The single proton at the branch point (C13-H) would appear as a multiplet, and the protons of the long methylene chains and the terminal methyl group would have distinct signals in the upfield region of the spectrum.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for Key Groups in this compound | Group | Atom | Predicted Chemical Shift Range (ppm) | Multiplicity (for ¹H) | | :--- | :--- | :--- | :--- | | Methylene Group | =CH₂ | ¹³C: 100-120 | ¹H: 4.5-5.5 | Singlet or narrow multiplet | | Vinylic Carbon | >C= | ¹³C: 140-150 | - | - | | Methine at Branch | -CH- | ¹³C: 30-45 | ¹H: 1.5-2.0 | Multiplet | | Methylene Chain | -(CH₂)ₙ- | ¹³C: 20-35 | ¹H: 1.2-1.4 | Multiplet | | Terminal Methyl | -CH₃ | ¹³C: 10-15 | ¹H: 0.8-1.0 | Triplet |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular "fingerprint" based on the characteristic vibrations of chemical bonds. utdallas.edu

For this compound, the IR spectrum would be dominated by absorptions from the numerous C-H bonds in the long alkyl chain. Strong bands would be expected in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups. pressbooks.pub Characteristic bending vibrations for these groups would appear in the 1350-1470 cm⁻¹ range. vscht.cz The presence of the terminal double bond would give rise to specific, diagnostic peaks. A C=C stretching vibration would be observed around 1640-1650 cm⁻¹. libretexts.orgvscht.cz The stretching vibration of the vinylic C-H bonds (=C-H) would appear at higher frequencies than the aliphatic C-H stretches, typically in the 3050-3100 cm⁻¹ region. utdallas.eduspectroscopyonline.com An out-of-plane bending (wagging) vibration for the =CH₂ group would also be expected around 910 cm⁻¹. spectroscopyonline.com

Raman spectroscopy is particularly sensitive to non-polar bonds and would provide complementary information. The C=C stretch around 1640-1650 cm⁻¹ would be a strong and sharp band in the Raman spectrum. acs.orgaip.org The symmetric C-H stretching of the alkyl chain would also be prominent. rsc.orgresearchgate.net The longitudinal acoustic mode (LAM) in the low-frequency region of the Raman spectrum can provide information about the length of the all-trans segments of the long alkyl chain. nih.govresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H Stretch | 3050-3100 | 3050-3100 | Medium (IR), Medium (Raman) |

| -C-H Stretch (CH₃, CH₂) | 2850-2960 | 2850-2960 | Strong (IR), Strong (Raman) |

| C=C Stretch | 1640-1650 | 1640-1650 | Medium (IR), Strong (Raman) |

| -CH₂- Scissoring | ~1465 | ~1465 | Medium (IR), Medium (Raman) |

| -CH₃ Bending | ~1375 | ~1375 | Medium (IR), Weak (Raman) |

Synchrotron Radiation-Based Techniques (XAS, XRF) for Chemical State and Elemental Composition

Synchrotron radiation sources provide extremely bright and tunable X-ray beams that enable a suite of powerful analytical techniques for materials characterization. berstructuralbioportal.orgresearchgate.net For a compound like this compound, which is primarily composed of carbon and hydrogen, these techniques become particularly relevant when studying its interactions with other elements or its presence in complex matrices.

X-ray Fluorescence (XRF) microscopy, especially using synchrotron sources (micro-SXRF), allows for the mapping of the elemental composition of a sample with high spatial resolution and sensitivity. rsc.orgresearchgate.netpsi.ch While not ideal for detecting light elements like carbon, it would be invaluable for detecting and mapping the distribution of any trace metals or heteroatoms (e.g., sulfur, phosphorus) that might be associated with this compound in a natural sample, such as an environmental or biological specimen. acs.orgepj-conferences.org

X-ray Absorption Spectroscopy (XAS) provides information on the local geometric and electronic structure of a specific element. hpstar.ac.cnresearchgate.net X-ray Absorption Near Edge Structure (XANES) is sensitive to the oxidation state and coordination chemistry of the absorbing atom. While carbon K-edge XANES can be performed, it is most powerful when probing heteroatoms. If this compound were part of a system containing metals or other elements, XAS could elucidate the nature of their chemical bonding and environment. For instance, in studies of petroleum deposits, synchrotron-based techniques have been used to characterize the chemical environment of sulfur and metals within complex hydrocarbon matrices. uu.nl

Integrated Analytical Platforms for Multi-Dimensional Hydrocarbon Assessment

The comprehensive characterization of a complex molecule like this compound often necessitates the use of integrated analytical platforms that combine multiple detection techniques. researchgate.netnumberanalytics.commdpi.com This approach provides a multi-dimensional assessment of the compound's properties.

A common integrated platform is the coupling of gas chromatography with multiple detectors. For example, a GC can be equipped with both a flame ionization detector (FID) for robust quantification and a mass spectrometer (MS) for definitive identification. lyellcollection.org Further integration can involve splitting the GC effluent to a parallel IRMS system for compound-specific isotope analysis. ucdavis.edu This provides retention time, mass spectral data, and isotopic composition from a single analytical run, offering a high degree of confidence in the identification and source apportionment of the target compound.

More advanced platforms can include comprehensive two-dimensional gas chromatography (GC×GC) coupled to a time-of-flight mass spectrometer (TOF-MS). nih.gov This technique provides significantly enhanced separation capacity, which is crucial for resolving isomers and other components in highly complex hydrocarbon mixtures, such as those found in crude oil or insect cuticular extracts. u-tokyo.ac.jpexeter.ac.uk The integration of these advanced separation and detection methods allows for a detailed and robust characterization of branched hydrocarbons that would be unattainable with single-detector systems.

Environmental Dynamics and Biogeochemical Interactions of Branched Hydrocarbons

Occurrence and Spatiotemporal Distribution of Branched Alkanes in Natural Systems

Natural sources of branched alkanes are diverse and include epicuticular waxes of terrestrial plants, microbial lipids from bacteria and algae, and diagenetic alteration of organic matter in sediments. nih.govresearchgate.netnih.gov For instance, monomethylalkanes are known constituents of plant leaf waxes and have been identified in various ecosystems, from freshwater wetlands to lacustrine sediments. nih.gov The distribution of these compounds can be influenced by the dominant vegetation types, with different plant groups synthesizing distinct patterns of branched alkanes. nih.gov

Long-chain branched alkanes with quaternary carbon atoms have been detected in ancient shales, and their presence is thought to be linked to specific paleoenvironmental and paleoclimatic conditions. researchgate.netfrontiersin.org Their parental material is speculated to be from various microorganisms, including bacteria and algae. researchgate.net The distribution of these branched alkanes in sediments can vary geographically and temporally, reflecting changes in biological input and depositional environments. biosphereplastic.commdpi.com

High-molecular-weight hydrocarbons, a category that includes 13-Methyleneheptacosane, tend to associate with particulate matter in aquatic systems and accumulate in sediments. researchgate.netoup.com Their low water solubility and high hydrophobicity drive this partitioning behavior. oup.comlyellcollection.org Consequently, sediments often serve as the primary sink for these compounds in the environment. researchgate.net The spatiotemporal distribution of these hydrocarbons in sediments can be influenced by factors such as proximity to sources of input (e.g., riverine discharges), water circulation patterns, and the organic carbon content of the sediment. mdpi.comnih.gov

In terrestrial environments, branched alkanes are integral components of soil organic matter. Their persistence in soils can be significant, with residence times potentially spanning hundreds to thousands of years. scispace.com This long-term storage has implications for the interpretation of paleoclimate records derived from these molecules. scispace.com

The following table summarizes the typical occurrence and distribution of long-chain branched alkanes in various natural systems.

| System | Typical Occurrence | Key Distribution Factors |

| Terrestrial Plants | Epicuticular waxes | Plant species, climate |

| Soils | Soil organic matter | Vegetation cover, soil depth, climate |

| Freshwater Systems | Water column (associated with particles), sediments | Riverine input, biological productivity, sedimentation rate |

| Marine Systems | Water column (associated with particles), sediments | Proximity to land, ocean currents, biological productivity |

| Sedimentary Rocks | Preserved organic matter | Depositional environment, thermal maturity |

Microbial Biodegradation of Branched Alkanes

The persistence of branched alkanes in the environment is significantly influenced by their susceptibility to microbial degradation. While these compounds are generally more resistant to breakdown than their linear counterparts, a diverse array of microorganisms has evolved the metabolic machinery to utilize them as carbon and energy sources.

The microbial degradation of alkanes is initiated by an oxidation step, which introduces a functional group that facilitates further metabolism. In aerobic environments, the most common initial attack is the hydroxylation of a terminal methyl group, catalyzed by enzymes known as alkane hydroxylases. researchgate.netresearchgate.netnih.gov Several classes of these enzymes exist, including integral-membrane non-heme iron monooxygenases (like AlkB) and cytochrome P450 monooxygenases. frontiersin.orghw.ac.uk Following initial oxidation to an alcohol, the molecule is further oxidized to an aldehyde and then a fatty acid, which can then enter the central metabolic pathway of β-oxidation. researchgate.net

For branched alkanes, the degradation pathway can be more complex. The presence of branching can hinder the processive steps of β-oxidation. Some bacteria have evolved specialized enzymatic pathways to overcome this steric hindrance. For instance, the degradation of the branched alkane pristane (B154290) involves an initial ω-oxidation at the end of the molecule opposite the branching, followed by a series of β-oxidation cycles. researchgate.net

Under anaerobic conditions, the initial activation of alkanes proceeds through different mechanisms due to the absence of molecular oxygen. A key pathway involves the addition of the alkane to fumarate, a reaction catalyzed by the enzyme alkylsuccinate synthase (or a similar enzyme). cdnsciencepub.com This creates a carbon-carbon bond and introduces a functional group that allows for subsequent degradation via a modified β-oxidation pathway. This mechanism has been identified in various anaerobic bacteria. cdnsciencepub.com

The rate at which branched alkanes are biodegraded in the environment is controlled by a multitude of interconnected factors. These include:

Temperature: Microbial metabolism is highly temperature-dependent. Biodegradation rates generally increase with temperature up to an optimum, which varies for different microbial communities. mdpi.comnih.gov Low temperatures can significantly reduce the rates of hydrocarbon metabolism. mdpi.com

Nutrient Availability: The biodegradation of hydrocarbons is a growth-linked process that requires essential nutrients like nitrogen and phosphorus. The scarcity of these nutrients in the environment can be a major limiting factor for the growth of hydrocarbon-degrading microorganisms. mdpi.com

Oxygen: Aerobic degradation of alkanes is typically faster and more efficient than anaerobic degradation. The availability of oxygen is therefore a critical factor in many environments. mdpi.com

Bioavailability: High-molecular-weight and branched alkanes have very low water solubility, which limits their availability to microbial cells. lyellcollection.orgscispace.com These compounds tend to adsorb to soil and sediment particles, further reducing their bioavailability. nih.gov

High-molecular-weight hydrocarbons, particularly those with a high degree of branching, are among the most recalcitrant components of petroleum mixtures and natural organic matter. nih.govresearchgate.netoup.com Their resistance to degradation stems from several factors:

Low Bioavailability: As molecular weight and branching increase, water solubility decreases dramatically, making it difficult for microorganisms to access these substrates. lyellcollection.orgscispace.com

Steric Hindrance: The complex, three-dimensional structure of highly branched alkanes can sterically hinder the active sites of degradative enzymes, slowing down or preventing metabolism. researchgate.net

Chemical Inertness: The carbon-carbon and carbon-hydrogen single bonds that make up the backbone of alkanes are very stable and require significant activation energy to break.

The general order of susceptibility of hydrocarbons to microbial degradation is often cited as: linear alkanes > branched alkanes > low-molecular-weight aromatics > cyclic alkanes. nih.gov High-molecular-weight compounds are generally more persistent than their low-molecular-weight counterparts. oup.com

The complete degradation of complex mixtures of hydrocarbons, including branched alkanes, is often carried out by microbial consortia rather than single microbial species. nih.govscispace.combiorxiv.orgnih.gov In these consortia, different members may have specialized metabolic capabilities, allowing for a more efficient and complete breakdown of the substrate.

Several bacterial genera are known to be effective degraders of branched alkanes. Rhodococcus, Pseudomonas, Gordonia, and Acinetobacter are frequently isolated from hydrocarbon-contaminated environments and have demonstrated the ability to degrade a wide range of alkanes. researchgate.netbiorxiv.org For example, some strains of Acinetobacter can utilize n-alkanes up to C40 as a sole carbon source. biorxiv.org The actinobacterium Gordonia sp. has been shown to grow on and degrade solid long-chain n-alkanes up to C36. nih.gov

Fungi also play a role in the degradation of recalcitrant hydrocarbons. White-rot fungi, for instance, produce powerful extracellular enzymes that can non-specifically oxidize a wide range of organic compounds, including high-molecular-weight alkanes. nih.gov The cooperation between bacteria and fungi can be particularly effective in degrading complex hydrocarbon mixtures. nih.gov

The following table lists some microbial genera known to be involved in the degradation of branched and high-molecular-weight alkanes.

| Microbial Genus | Key Degradative Capabilities |

| Rhodococcus | Broad substrate range for alkanes, including branched and cyclic alkanes. |

| Pseudomonas | Many species are proficient degraders of a wide variety of hydrocarbons. |

| Acinetobacter | Capable of degrading very long-chain alkanes. |

| Gordonia | Can utilize solid, long-chain n-alkanes as a growth substrate. |

| Penicillium | Fungal genus that can participate in the degradation of high-molecular-weight PAHs. nih.gov |

Abiotic Transformations and Environmental Transport

In addition to microbial degradation, branched hydrocarbons can undergo abiotic transformations in the environment, although these processes are generally slower. Photochemical oxidation, driven by sunlight, can occur at the surface of water bodies or on exposed surfaces. This process can lead to the partial oxidation of hydrocarbons, potentially increasing their water solubility and susceptibility to microbial attack. uu.nl

The environmental transport of high-molecular-weight hydrocarbons like this compound is largely governed by their physical and chemical properties. Their strong hydrophobicity leads them to partition from water into organic phases, such as soil organic matter and sediments. lyellcollection.org This results in limited mobility in aqueous systems. lyellcollection.org Transport over long distances is more likely to occur when these compounds are associated with suspended particulate matter in water or atmospheric aerosols.

In the subsurface, the movement of heavy hydrocarbons is generally slow. lyellcollection.org They tend to remain in the non-aqueous phase liquid (NAPL) or become adsorbed to the soil matrix, leading to very limited transport into groundwater. lyellcollection.org

Photo-oxidation and Auto-oxidation Mechanisms of Branched Alkanes

The atmospheric and terrestrial degradation of branched alkanes, such as this compound, is primarily governed by photo-oxidation and auto-oxidation mechanisms. These processes involve complex sequences of free-radical chain reactions that transform the parent hydrocarbon into more oxygenated and often more reactive species. mdpi.com

Auto-oxidation is a spontaneous, radical-driven process that occurs in the presence of oxygen. researchgate.net For branched alkanes, the initiation step typically involves the abstraction of a hydrogen atom from the alkane backbone by a reactive species, most commonly the hydroxyl radical (•OH). kaust.edu.saacademie-sciences.fr This abstraction forms an alkyl radical (R•). The stability of the resulting radical is crucial; tertiary carbons, such as the branching point in many branched alkanes, have lower C-H bond strengths, making them preferential sites for H-atom abstraction. kaust.edu.sa

Following its formation, the alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (ROO•). pnas.org The fate of this peroxy radical is central to the subsequent oxidation pathway. It can undergo intramolecular H-atom migration (isomerization), particularly in long-chain alkanes, to form a hydroperoxyalkyl radical (•QOOH). This is a critical step leading to the formation of highly oxygenated molecules (HOMs). kaust.edu.sapnas.org A subsequent addition of O₂ to the •QOOH radical forms an •OOQOOH radical, which can undergo further isomerization and decomposition, leading to a cascade of oxidation products. kaust.edu.sapnas.org This extended auto-oxidation scheme is prevalent in the oxidation of various organic compounds, including branched alkanes, and is fundamental to understanding their degradation and the formation of atmospheric aerosols. pnas.org

Photo-oxidation involves the same fundamental radical chemistry but is initiated or accelerated by light. mdpi.com In one pathway, known as sensitized photo-oxidation, a sensitizer (B1316253) molecule (like myoglobin (B1173299) in biological systems or other chromophores in the environment) absorbs light energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). mdpi.comnih.gov Singlet oxygen can then react directly with the alkane or with intermediate products to form hydroperoxides, bypassing the initial H-abstraction step required in auto-oxidation. mdpi.com Another photo-oxidation mechanism involves the photolysis of compounds like iron(III) chloride, which generates chlorine radicals that can abstract hydrogen from the alkane, initiating the oxidation chain. academie-sciences.fr

The branching structure of the alkane significantly influences these mechanisms. While branching can create more reactive tertiary C-H sites, it can also lead to different fragmentation patterns compared to linear alkanes. acs.org The resulting alkoxy radicals (RO•) formed during the oxidation cascade can either isomerize or decompose. For branched structures, decomposition (fragmentation) can be a more competitive pathway, leading to the formation of smaller, more volatile products. acs.org

| Oxidation Mechanism | Key Features for Branched Alkanes | Typical Products |

| Auto-oxidation | Initiated by radical (e.g., •OH) H-atom abstraction. Preferential abstraction at tertiary carbon sites. Forms highly oxygenated intermediates via sequential O₂ addition and isomerization. kaust.edu.sapnas.org | Alkyl radicals (R•), Alkylperoxy radicals (ROO•), Alkyl hydroperoxides (ROOH), Ketones, Alcohols. academie-sciences.fr |

| Photo-oxidation | Can be initiated by light, often involving sensitizers to produce singlet oxygen (¹O₂) or through photolysis of other compounds to produce radicals. mdpi.comacademie-sciences.fr Can be much faster than auto-oxidation. mdpi.com | Similar to auto-oxidation, but the initial distribution of hydroperoxide isomers can be different, serving as characteristic markers. researchgate.netnih.gov |

Adsorption and Desorption Processes in Soil and Sediment Matrices

The fate and transport of branched hydrocarbons like this compound in the environment are significantly controlled by their tendency to adsorb to soil and sediment particles. ecetoc.org Adsorption is the process where molecules adhere to the surface of solids, while desorption is the reverse process where they are released back into the surrounding solution. des.qld.gov.au These processes dictate the compound's mobility, bioavailability, and susceptibility to degradation. ecetoc.org

The primary factors influencing the adsorption of hydrophobic organic compounds such as branched alkanes are the properties of the soil or sediment, particularly its organic matter content and texture. msu.ru

Organic Matter: Soil organic matter is the dominant sorbent for non-polar hydrocarbons. ecetoc.orgmsu.ru Adsorption occurs mainly through partitioning, where the hydrocarbon dissolves into the three-dimensional matrix of the organic matter to escape the aqueous phase. frontiersin.org Soils with higher organic carbon content generally exhibit stronger adsorption of petroleum hydrocarbons. researchgate.net

Clay Minerals and Texture: The mineral components of soil, especially clay particles, also contribute to adsorption due to their large surface area. des.qld.gov.aumsu.ru Fine-textured soils (e.g., clays (B1170129) and silts) tend to accumulate more hydrocarbons than coarse-textured sandy soils. msu.ru

Molecular Structure: The structure of the hydrocarbon itself is important. While specific data for this compound is scarce, studies on total petroleum hydrocarbons (TPH) have shown that branched and cyclic alkanes can be effectively removed from contaminated soil via adsorption. mdpi.com In some cases, the adsorption of branched alkanes was found to be more effective than for n-alkanes. mdpi.com

The strength of adsorption is often described by the distribution coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase (soil/sediment) to its concentration in the liquid phase (water) at equilibrium. ecetoc.org To account for the dominant role of organic matter, this value is often normalized to the organic carbon content of the soil, yielding the organic carbon-water (B12546825) partitioning coefficient (Koc). ecetoc.orgfrontiersin.org

Desorption is equally critical for assessing environmental risk, as it determines the potential for a sorbed contaminant to be released back into groundwater or become available for uptake by organisms. mdpi.com This process is not always a simple reversal of adsorption. In many cases, a fraction of the sorbed hydrocarbon becomes resistant to desorption, a phenomenon known as hysteresis. researchgate.net This irreversibility can increase with higher solid-to-solution ratios and in soils with lower organic carbon content, suggesting that a portion of the hydrocarbon becomes sequestered or strongly bound over time. researchgate.net

| Soil/Sediment Property | Influence on Adsorption of Branched Hydrocarbons | Citation |

| Organic Matter Content | Primary driver of adsorption; higher content leads to stronger sorption and reduced mobility. | msu.ruresearchgate.net |

| Clay Content/Texture | Fine particles provide a large surface area for adsorption, increasing retention. | des.qld.gov.aumsu.ru |

| pH | Primarily affects the surface charge of sorbents like clays and organic matter, influencing adsorption capacity. | mdpi.com |

| Porosity | Can trap hydrocarbon molecules in nanopores, reducing their availability for desorption and degradation. | msu.ru |

Volatilization and Atmospheric Partitioning Behavior of Branched Hydrocarbons

Volatilization is the process by which a chemical transitions from a liquid or solid state (e.g., in soil or water) to a gaseous state in the atmosphere. frontiersin.org This process is a key environmental fate pathway, particularly for more volatile organic compounds. cdc.gov The tendency of a compound to volatilize is governed by its physical and chemical properties, primarily its vapor pressure and its partitioning behavior between air and water, described by the Henry's Law constant. frontiersin.orgepa.gov

For hydrocarbons, several structural factors influence volatility:

Molecular Weight: As the carbon number and molecular weight increase, vapor pressure decreases, and the compound becomes less volatile. epa.gov Given its high carbon number (C28), this compound is expected to have very low volatility and would be classified as a semi-volatile or low-volatility organic compound.

Branching: For a given carbon number, branching generally lowers the boiling point and increases vapor pressure compared to the corresponding linear alkane. itrcweb.org This means branched alkanes tend to be slightly more volatile than their straight-chain isomers.

Solubility: Aliphatic hydrocarbons have low water solubility, which tends to decrease as the carbon chain length increases. epa.gov The high Henry's Law constants for most non-aromatic hydrocarbons indicate a strong propensity to move from water to air if they are not adsorbed to solids. epa.gov

For a large, low-volatility compound like this compound, volatilization from soil or water surfaces is expected to be a slow process. frontiersin.orgcdc.gov Adsorption to soil organic matter and sediments will significantly retard its movement and further reduce its potential to enter the atmosphere. msu.ru The majority of the compound released to soil is likely to remain in the soil matrix, with heavier constituents persisting at the site of release. epa.gov

Once in the atmosphere, low-volatility branched hydrocarbons will not exist solely in the gas phase. They will partition between the gas phase and atmospheric particulate matter (aerosols). nih.gov This gas-particle partitioning is highly dependent on temperature and the properties of the aerosol, such as its organic matter and soot carbon content. nih.gov Studies on polycyclic aromatic hydrocarbons (PAHs), which are also semi-volatile, show that adsorption to soot carbon is a primary mechanism for their long-range atmospheric transport. nih.gov A similar process would be expected for large branched alkanes that enter the atmosphere, where they would associate with existing aerosol particles.

Modeling Environmental Fate and Transport Processes

Environmental fate models use mathematical equations to predict the distribution and transformation of chemicals in the environment. wiley.comresearchgate.net These models synthesize data on a chemical's properties and environmental characteristics to forecast its transport between air, water, and soil, as well as its degradation over time. epa.govanteagroup.com

Structural Dependency of Branched Alkanes on Secondary Organic Aerosol (SOA) Formation

Secondary Organic Aerosol (SOA) is particulate matter formed in the atmosphere from the oxidation of volatile organic compounds (VOCs). d-nb.info Branched alkanes, which are emitted from various anthropogenic sources, are recognized as important precursors to SOA. copernicus.orgcopernicus.org The formation of SOA from an alkane involves its atmospheric oxidation (as described in 4.3.1) to form lower-volatility products that can then partition from the gas phase to the aerosol phase, either by condensing onto existing particles or by forming new particles. d-nb.info

The molecular structure of the parent alkane has a profound impact on its potential to form SOA, known as the SOA yield (the mass of aerosol formed per mass of hydrocarbon reacted). acs.org For alkanes with the same carbon number, the SOA yield generally follows the order: cyclic > linear > branched . acs.orgd-nb.info

The lower SOA yield from branched alkanes is primarily due to the reaction pathways of their alkoxy radical (RO•) intermediates. acs.org

Isomerization vs. Fragmentation: Alkoxy radicals formed from the oxidation of linear alkanes tend to undergo isomerization reactions. This process keeps the carbon backbone intact while adding functional groups, leading to large, low-volatility products that efficiently form SOA. acs.org

Recent modeling efforts, such as the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model, have been extended to predict SOA formation from branched alkanes. copernicus.orgcopernicus.org These models must account for the complex interplay between a compound's vapor pressure and the specific reaction pathways, such as the reduction in autoxidation potential that can occur due to branching, which limits the formation of the low-volatility products crucial for SOA formation. copernicus.org

| Alkane Structure (Same Carbon Number) | Relative SOA Yield | Primary Reason | Citation |

| Cyclic Alkanes | Highest | Ring-opening reactions form multifunctional products with low volatility that are less prone to fragmentation. | acs.orgd-nb.info |

| Linear Alkanes | Intermediate | Alkoxy radical isomerization is favored, preserving the carbon skeleton and forming low-volatility products. | acs.org |

| Branched Alkanes | Lowest | Alkoxy radical fragmentation is a competitive pathway, leading to smaller, more volatile products that remain in the gas phase. | acs.orgd-nb.inforesearchgate.net |

Theoretical and Computational Chemistry Studies on Branched Alkane Systems

Quantum Chemical Investigations of Alkane Molecular Structures and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic structure and energetic landscapes of molecules. For branched alkanes, these methods are instrumental in explaining the observed thermodynamic stability trends and conformational preferences.

Density Functional Theory (DFT) has become a important method for studying the properties of alkanes due to its favorable balance of computational cost and accuracy. nih.govscielo.org.mx Studies on various branched alkanes have revealed that their enhanced thermodynamic stability compared to their linear isomers is a complex interplay of several factors. nih.gov

One key finding is that branching can lead to a decrease in destabilizing steric energy. nih.gov An analysis partitioning the total DFT energy into steric, electrostatic, and quantum-mechanical components has shown that branched alkanes can possess lower steric energy than their linear counterparts. nih.gov This is counterintuitive to the traditional view that steric hindrance increases with branching. However, this lowering of steric energy is often counteracted by an opposing quantum energy term, leaving the electrostatic energy as a significant factor in favoring branched structures. nih.gov

Table 1: Hypothetical DFT Energy Partitioning for C28 Alkane Isomers

| Alkane Isomer | Total Energy (Hartree) | Steric Energy (Es[ρ]) (Hartree) | Electrostatic Energy (Ee[ρ]) (Hartree) | Quantum Energy (Eq[ρ]) (Hartree) | Relative Stability (kcal/mol) |

| n-Octacosane | -1100.0 | 15.0 | -1130.0 | 15.0 | 0.0 |

| 13-Methyleneheptacosane | -1099.5 | 14.8 | -1129.5 | 15.2 | -313.9 |

| 2,2,4,4,6,8,8-Heptamethylnonadecane | -1100.2 | 14.5 | -1130.5 | 15.8 | -125.5 |

Note: This table is a hypothetical representation based on general principles of DFT analysis of branched alkanes and does not represent actual calculated values for this compound.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a rigorous framework for studying the electronic structure of alkanes. acs.orgcore.ac.uk These calculations have been instrumental in understanding the fundamental interactions that govern the properties of branched alkanes. acs.orgdntb.gov.ua

Ab initio calculations have also been used to investigate the electronic states of long-chain alkanes, revealing differences between crystalline and amorphous phases. core.ac.uk These studies utilize pseudopotential models to describe the interaction of an excess electron with the alkane molecules, providing insights into electron transport properties. core.ac.uk The presence of the methylene (B1212753) group in this compound would introduce a region of higher electron density, potentially influencing its electronic landscape and reactivity in comparison to saturated branched alkanes.

Table 2: Hypothetical Ab Initio Electronic Properties of C28 Alkane Isomers

| Alkane Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| n-Octacosane | -8.5 | 1.5 | 10.0 |

| This compound | -7.8 | 0.8 | 8.6 |

| 2,2,4,4,6,8,8-Heptamethylnonadecane | -8.7 | 1.8 | 10.5 |

Note: This table is a hypothetical representation based on general principles of ab initio calculations on alkanes and does not represent actual calculated values for this compound.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions from quantum chemical calculations into a more intuitive chemical language of bonds, lone pairs, and orbital interactions. wisc.eduq-chem.com In the context of branched alkanes, NBO analysis has been crucial in elucidating the roles of steric repulsion and hyperconjugative interactions in determining their stability. researchgate.netresearchgate.net

Molecular Simulation Techniques for Macroscopic Behavior Prediction

While quantum chemical methods provide detailed insights into individual molecules, molecular simulation techniques are essential for bridging the gap between the molecular and macroscopic scales. These methods allow for the prediction of bulk properties and behaviors of materials composed of branched alkanes.

Configurational-bias Monte Carlo (CBMC) is a powerful simulation technique used to study the adsorption and phase equilibria of complex molecules, including long-chain and branched alkanes. acs.orgaip.org This method is particularly well-suited for simulating the adsorption of alkanes in porous materials like zeolites, where the confinement of the pores significantly influences the behavior of the molecules. epfl.chuva.nlepfl.ch

CBMC simulations have revealed subtle entropy effects that govern the separation of alkane isomers in zeolites. epfl.ch For instance, in mixtures of linear and branched alkanes, configurational entropy can favor the adsorption of the linear isomers as they can pack more efficiently within the zeolite channels. epfl.ch However, in some zeolite structures with cylindrical pores, shorter, more compact branched alkanes may be favored due to "length entropy" effects. epfl.ch

For a large molecule like this compound, its unique shape, combining a long chain with a rigid methylene group, would lead to complex adsorption behavior in porous materials. CBMC simulations could predict its adsorption isotherm and selectivity in different zeolite frameworks, which would be valuable for potential separation applications. The simulations can also provide insights into the preferred orientation and conformation of the molecule within the pores. researchgate.net

Table 3: Hypothetical Adsorption Properties of C28 Alkanes in MFI Zeolite at 400 K from CBMC Simulations

| Alkane Isomer | Henry's Law Constant (mol/kg·Pa) | Adsorption Enthalpy (kJ/mol) | Saturation Loading (molecules/unit cell) |

| n-Octacosane | 0.05 | -90 | 4 |

| This compound | 0.03 | -85 | 3 |

| 2,2,4,4,6,8,8-Heptamethylnonadecane | 0.01 | -75 | 2 |

Note: This table is a hypothetical representation based on general principles of CBMC simulations of alkane adsorption and does not represent actual simulated values for this compound.

Molecular Dynamics (MD) simulations provide a time-resolved view of the motions of atoms and molecules, making them ideal for studying kinetic and transport properties such as diffusion and viscosity. aip.orgacs.orgnih.govresearchgate.net For branched alkanes, MD simulations have been used to understand how molecular architecture affects their dynamics in the liquid state and under confinement. aip.orgippi.ac.ir

Studies have shown that branching generally leads to a decrease in the dynamic flexibility of an alkane molecule, but can surprisingly increase its compactness. aip.org This has implications for transport properties; for example, more compact molecules may exhibit different diffusion characteristics in confined environments. MD simulations can also be used to investigate the relationship between the torsional potential of the alkane chains and their relaxation behavior. aip.org

In the case of this compound, the rigid C=C bond would impose significant constraints on the conformational freedom of the molecule. MD simulations could be employed to quantify its diffusion coefficient in bulk liquid and within porous materials, as well as to determine its viscosity. These properties are crucial for understanding its behavior in applications such as lubricants or as a component in complex fluid mixtures. The development of accurate force fields is critical for the reliability of these simulations. acs.orgnih.govresearchgate.net

Force Field Development and Validation for Branched Alkane Interactions

Molecular dynamics (MD) simulations, a cornerstone of computational chemistry, rely on force fields to describe the potential energy of a system of atoms. A force field is a set of parameters and mathematical functions that define the energetics of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). The accuracy of MD simulations is critically dependent on the quality of the underlying force field. researchgate.netresearchgate.net

The development of robust force fields for branched alkanes like this compound is an ongoing area of research. Several widely used force fields have been specifically parameterized and validated for this class of molecules:

AMBER-compatible Force Fields: New parameter sets compatible with the AMBER family of force fields have been developed to provide a universal description of linear, branched, and cyclic alkanes. researchgate.net This is achieved by adjusting Lennard-Jones parameters for sp3 carbons and optimizing them based on the degree of substitution. researchgate.net

NERD (Nath, Escobedo, and de Pablo revised): This united-atom force field was extended to include parameters for branched alkanes. aip.org A united-atom model simplifies calculations by treating CH, CH₂, and CH₃ groups as single interaction sites. The NERD force field has shown good agreement with experimental data for vapor-liquid equilibria of various alkane isomers. aip.org

TraPPE (Transferable Potentials for Phase Equilibria): The TraPPE force field, particularly its united-atom version (TraPPE-UA), is extensively used for alkanes. aip.org It was developed by parameterizing for normal alkanes first and then extended to branched alkanes, alkenes, and other organic molecules. aip.org The model's parameters for non-bonded interactions are typically optimized to reproduce experimental vapor-liquid equilibria data. aip.org